(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups and substituents. The parent structure is identified as benzo[d]thiazole , a bicyclic system comprising a benzene ring fused to a 1,3-thiazole ring. The substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Position 2 of the benzothiazole core is substituted by an imino group (-N=) linked to a 4-(N,N-diisobutylsulfamoyl)benzoyl moiety.
- Position 3 of the benzothiazole is bonded to a methyl acetate group via a methylene bridge.
- The Z-configuration of the imino double bond is explicitly denoted, indicating that the higher-priority substituents (the benzothiazole ring and the benzoyl group) reside on the same side of the double bond.
The full IUPAC name is:
(Z)-Methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate.
Isomeric Considerations :
- Geometric Isomerism : The imino group (-N=) permits E/Z isomerism. The Z-isomer is stabilized by intramolecular hydrogen bonding between the sulfamoyl group and the adjacent carbonyl oxygen.
- Tautomerism : The benzo[d]thiazol-3(2H)-yl moiety may exhibit thione-thiol tautomerism, though X-ray studies suggest the thione form predominates in the solid state.
Molecular Formula and Mass Spectrometry Validation
The molecular formula C₂₆H₃₃N₃O₆S₂ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key spectral data include:
The molecular structure’s integrity is further validated by nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Signals at δ 1.02 ppm (diisobutyl methyl groups) and δ 3.72 ppm (methoxy group).
- ¹³C NMR : Carbonyl carbons at δ 170.5 ppm (acetate) and δ 165.8 ppm (benzoyl).
Crystallographic Data and X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) studies provide atomic-level resolution of the compound’s geometry. Crystals were grown via slow evaporation from an acetonitrile solution and analyzed at 100 K.
Key Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.45 Å, b = 10.23 Å, c = 18.67 Å; β = 105.6° |
| Z-Value | 4 |
| R-Factor | 0.042 |
Structural Insights :
- Benzothiazole Core : The fused ring system is planar, with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N), consistent with aromatic delocalization.
- Sulfamoyl Group : The diisobutylsulfamoyl moiety adopts a tetrahedral geometry around sulfur, with S-O bond lengths of 1.45 Å.
- Intermolecular Interactions :
Thermal Ellipsoid Plot :
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-17(2)14-27(15-18(3)4)35(31,32)20-12-10-19(11-13-20)24(30)26-25-28(16-23(29)33-5)21-8-6-7-9-22(21)34-25/h6-13,17-18H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWILEBVQDWOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzo[d]thiazole derivative with N,N-diisobutylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Imine: The imine linkage is formed by reacting the sulfonamide derivative with 4-formylbenzoic acid under dehydrating conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of sulfonamide-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the benzo[d]thiazole core is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzo[d]thiazole core can interact with various receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Sulfonylurea Herbicides
Thiazole-Containing Benzoic Acid Derivatives
Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8) share the benzo-thiazole scaffold but lack the sulfamoyl and ester substituents. These compounds are often used as intermediates in drug synthesis, with physical properties such as a melting point of 139.5–140°C .
Ureido-Thiazole Derivatives
Compounds like (S)-isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate () highlight the versatility of thiazole rings in bioactive molecules. However, the target compound’s sulfamoyl group and rigid benzo[d]thiazole-imino scaffold differentiate it from these ureido-thiazoles, which are designed for radical-scavenging or protease inhibition roles .
Research Findings and Properties
Physicochemical Properties
While specific data for the target compound is unavailable, analogous compounds provide insights:
- Melting Point : Thiazole-benzoic acid derivatives melt at ~140°C ; the target compound’s bulkier substituents may lower its melting point.
- Solubility : The diisobutylsulfamoyl group may enhance solubility in organic solvents compared to polar sulfonylureas .
Bioactivity and Stability
Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants , but the target compound’s sulfamoyl group and thiazole core could interact with different biological targets, such as bacterial enzymes or mammalian receptors. The Z-configuration may also confer stereospecific binding advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
